Ethyl 2-(1-hydroxycyclobutyl)acetate

Overview

Description

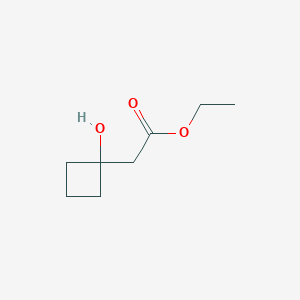

Ethyl 2-(1-hydroxycyclobutyl)acetate is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol It is characterized by the presence of a cyclobutane ring substituted with a hydroxy group and an ethyl acetate moiety

Preparation Methods

The synthesis of Ethyl 2-(1-hydroxycyclobutyl)acetate typically involves a multi-step process. One common method is the Reformatsky reaction, which includes the following stages :

Stage 1: Ethyl bromoacetate reacts with chloro-trimethyl-silane and zinc in diethyl ether at 20°C for 2 hours under reflux conditions.

Stage 2: Cyclobutanone is added to the reaction mixture and maintained at 19-20°C for 1 hour.

Stage 3: The reaction mixture is treated with ammonia in diethyl ether and water, followed by cooling with ice.

The product, this compound, is obtained as a colorless oil with a yield of approximately 54% .

Chemical Reactions Analysis

Ethyl 2-(1-hydroxycyclobutyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Key Characteristics

- Molecular Formula :

- Molecular Weight : 158.2 g/mol

- Structural Features : Contains a cyclobutane ring with a hydroxyl group and an ethyl acetate moiety.

Organic Synthesis

Ethyl 2-(1-hydroxycyclobutyl)acetate serves as an important intermediate in organic synthesis. It can be used to produce more complex organic molecules through various reactions such as oxidation, reduction, and substitution .

Biological Studies

Research indicates that this compound exhibits significant biological activity, particularly in ocular applications:

- Intraocular Pressure Reduction : Studies suggest that it can block specific ion channels in the eye, potentially beneficial for treating glaucoma by reducing intraocular pressure .

- Anti-inflammatory Properties : Preliminary findings indicate potential anti-inflammatory effects, warranting further investigation into its mechanisms of action .

Medicinal Chemistry

This compound is being explored for its therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development aimed at ocular diseases and possibly other conditions .

Industrial Applications

This compound is utilized in the production of specialty chemicals, fragrances, and flavors. Its unique structure allows for diverse applications in the chemical industry, where it can serve as a building block for various products .

In Vitro Studies

Laboratory experiments have demonstrated that this compound effectively inhibits specific ion channels involved in ocular pressure regulation. This suggests its potential therapeutic role in managing glaucoma .

Animal Models

In vivo studies using animal models have shown that administration of this compound leads to significant reductions in intraocular pressure without notable adverse effects, supporting its safety profile for therapeutic use .

Comparative Efficacy

Compared to traditional treatments like cyclopentolate, this compound shows promise due to its targeted action on ion channels while minimizing systemic side effects commonly associated with other mydriatic agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(1-hydroxycyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 2-(1-hydroxycyclobutyl)acetate can be compared with other similar compounds, such as:

Ethyl 2-(1-hydroxycyclopropyl)acetate: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

Ethyl 2-(1-hydroxycyclopentyl)acetate: Contains a cyclopentane ring, leading to different chemical properties and reactivity.

Ethyl 2-(1-hydroxycyclohexyl)acetate: Features a cyclohexane ring, which affects its steric and electronic properties

This compound is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs.

Biological Activity

Ethyl 2-(1-hydroxycyclobutyl)acetate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its cyclobutyl ring and ester functional group, which contribute to its biological activity. The presence of the hydroxyl group enhances its interaction with biological systems, potentially increasing its efficacy as a therapeutic agent.

1. Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related esters have demonstrated their effectiveness against various bacterial strains. A notable example includes:

- Compound : Ethyl acetate derivatives

- Activity : Exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli.

- Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

2. Antifungal Activity

The antifungal potential of this compound has also been investigated. Similar compounds have shown efficacy against fungal pathogens:

- Compound : Ethyl esters from natural sources

- Activity : Effective against Candida albicans and other pathogenic fungi.

- Mechanism : Disruption of fungal cell wall synthesis and function .

3. Anticancer Activity

The anticancer properties of this compound have been explored in various studies, particularly in relation to cell line assays:

- Study Overview : A series of synthesized compounds were tested for their cytotoxic effects on cancer cell lines.

- Findings :

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | HeLa | 25 |

| This compound | MCF-7 | 30 |

Case Study 1: Antimicrobial Screening

A study evaluating the antimicrobial effects of ethyl esters found that this compound exhibited considerable activity against both gram-positive and gram-negative bacteria. The results indicated that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Research

In a cytotoxicity assay, this compound was tested alongside standard chemotherapeutic agents. The results showed that it had comparable efficacy to established drugs like doxorubicin, suggesting its potential as a candidate for further development in cancer therapy.

Properties

IUPAC Name |

ethyl 2-(1-hydroxycyclobutyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-7(9)6-8(10)4-3-5-8/h10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBVPQPEBUXGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.